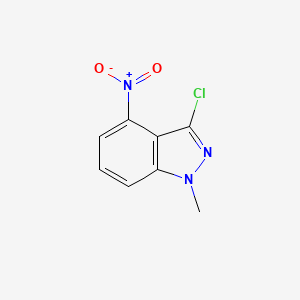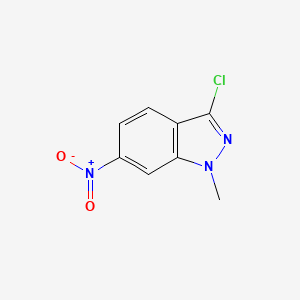
4,4'-二苯乙烯二甲酸
描述
4,4’-Stilbenedicarboxylic acid (SDA) is a luminescent ligand that is useful as an organic linker due to the presence of two carboxylic groups, which form bridges between metallic centers . It has conjugated aromatic rings that facilitate the formation of a rigid linker .
Synthesis Analysis
SDA can be synthesized by using Zn(II) ions and H2SDC (4,4’-stilbenedicarboxylic acid) under solvothermal conditions . The framework having a trinuclear Zn3-(RCO2)6 SBUs connected by the 4,4’-stilbenedicarboxylic acid to form a hexagonal network .Molecular Structure Analysis
The molecular structure of SDA is characterized by the presence of two carboxylic groups that form bridges between metallic centers . It has conjugated aromatic rings that facilitate the formation of a rigid linker .Chemical Reactions Analysis
SDA can be used in the hydrothermal synthesis of three-dimensional (3D) metal-organic frameworks, which have potential usage in sensing, drug delivery, luminescence, and gas adsorption . It may also be used in energy storage applications such as supercapacitors and batteries .Physical and Chemical Properties Analysis
SDA has a molecular weight of 268.26 and its empirical formula is C16H12O4 . It is a powder form and has a melting point of 400-420 °C .科学研究应用
荧光传感和骨关节炎治疗
一种利用 4,4'-二苯乙烯二甲酸的荧光 Zn(II)-有机骨架已被开发用于选择性检测水中的 Pb2+ 离子。该骨架还显示出通过减少软骨细胞中的 ROS 积累和凋亡来治疗骨关节炎的潜力,表明了一种独特的医学应用 (He 和 Chen,2020).
染料敏化太阳能电池
4,4'-二苯乙烯二甲酸(特别是 2,3'-二氨基-4,4'-二苯乙烯二甲酸)已被确认为染料敏化太阳能电池应用的高效无金属有机染料敏化剂。它展示了对太阳能电池效率至关重要的有效电子转移过程 (Senthilkumar、Nithya 和 Anbarasan,2013).
光致发光和气体吸附
基于锌、镉和钴离子并结合 4,4'-二苯乙烯二甲酸的金属有机骨架(MOF)表现出优异的光致发光,并对二氧化碳和碘蒸气表现出良好的吸附能力。这突出了它们在环境和能源相关应用中的多功能潜力 (Barsukova 等人,2018).
热致液晶性
反式-4,4-二苯乙烯二甲酸的共聚酯显示出热致液晶性,这对于开发具有特定热和机械性能的高级材料具有重要意义 (Jackson 和 Morris,1988).
超分子结构形成
4,4'-二苯乙烯二甲酸在石墨基质上自组装成超分子结构的研究揭示了开发纳米级材料和器件的潜力 (Heininger 等人,2009).
光催化性能
4,4'-二苯乙烯二甲酸已被用于合成银基配合物,该配合物在紫外光下对染料脱色表现出良好的光催化活性,这是环境净化技术的一个有前途的特性 (Wang、Jing 和 Wang,2014).
储氢
使用 4,4'-二苯乙烯二甲酸的锆基金属有机骨架展示了高吸氢能力,表明在储能和燃料电池技术中具有潜在用途 (Naeem 等人,2016).
作用机制
Target of Action
The primary targets of 4,4’-Stilbenedicarboxylic acid (SDA) are metallic centers in various biochemical systems . SDA acts as a luminescent ligand and an organic linker due to the presence of two carboxylic groups, which form bridges between these metallic centers .
Mode of Action
SDA interacts with its targets by forming bridges between metallic centers, facilitated by its two carboxylic groups . This interaction results in the formation of a rigid linker due to its conjugated aromatic rings .
Biochemical Pathways
It’s known that sda can be used in the hydrothermal synthesis of three-dimensional (3d) metal-organic frameworks . These frameworks have potential usage in sensing, drug delivery, luminescence, and gas adsorption .
Result of Action
The molecular and cellular effects of SDA’s action primarily involve the formation of rigid linkers between metallic centers, which can lead to the creation of 3D metal-organic frameworks . These frameworks can be used in various applications, including sensing, drug delivery, luminescence, and gas adsorption .
Action Environment
The action, efficacy, and stability of SDA can be influenced by various environmental factors. For instance, the formation of 3D metal-organic frameworks through hydrothermal synthesis suggests that temperature and pressure conditions can impact the action of SDA . Additionally, the luminescent properties of SDA indicate that light conditions may also play a role .
安全和危害
未来方向
生化分析
Biochemical Properties
4,4’-Stilbenedicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. It interacts with various enzymes and proteins, forming stable complexes. The carboxylic acid groups in 4,4’-Stilbenedicarboxylic acid can form hydrogen bonds with amino acid residues in proteins, facilitating the formation of stable structures. Additionally, it can act as a chelating agent, binding to metal ions and forming coordination complexes .
Cellular Effects
4,4’-Stilbenedicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, 4,4’-Stilbenedicarboxylic acid has been found to enhance the UV aging resistance of bitumen by intercalating into layered double hydroxides, which can reflect and absorb UV light .
Molecular Mechanism
The molecular mechanism of 4,4’-Stilbenedicarboxylic acid involves its ability to form stable complexes with metal ions and proteins. The carboxylic acid groups in the compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable structures. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 4,4’-Stilbenedicarboxylic acid can influence gene expression by binding to specific DNA sequences and modulating transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Stilbenedicarboxylic acid can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or strong oxidizing agents. Long-term studies have shown that 4,4’-Stilbenedicarboxylic acid can have lasting effects on cellular function, particularly in the context of metal-organic frameworks, where it can maintain its structural integrity over extended periods .
Dosage Effects in Animal Models
The effects of 4,4’-Stilbenedicarboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful .
Metabolic Pathways
4,4’-Stilbenedicarboxylic acid is involved in various metabolic pathways, particularly those related to the synthesis of metal-organic frameworks. It interacts with enzymes and cofactors that facilitate the formation of stable complexes with metal ions. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,4’-Stilbenedicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound can be transported to specific cellular compartments where it can form stable complexes with metal ions .
Subcellular Localization
The subcellular localization of 4,4’-Stilbenedicarboxylic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, 4,4’-Stilbenedicarboxylic acid can be localized to the nucleus, where it can interact with DNA and modulate gene expression .
属性
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQDUFLZGOASY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-31-2 | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Stilbenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)



